molecular formula C15H16ClNO3 B14557641 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine CAS No. 62028-52-8

2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine

Cat. No.: B14557641
CAS No.: 62028-52-8
M. Wt: 293.74 g/mol
InChI Key: OTBCTBHOHOGTBL-UHFFFAOYSA-N
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Description

2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2-chloropyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to various biological effects, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

62028-52-8

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

2-[chloro-(3,4,5-trimethoxyphenyl)methyl]pyridine

InChI

InChI=1S/C15H16ClNO3/c1-18-12-8-10(9-13(19-2)15(12)20-3)14(16)11-6-4-5-7-17-11/h4-9,14H,1-3H3

InChI Key

OTBCTBHOHOGTBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC=CC=N2)Cl

Origin of Product

United States

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